molecular formula C11H11NO B168952 1-(1-Methyl-1H-indol-4-yl)ethanone CAS No. 120160-29-4

1-(1-Methyl-1H-indol-4-yl)ethanone

Cat. No. B168952
CAS RN: 120160-29-4
M. Wt: 173.21 g/mol
InChI Key: ASUMTUNMRMQBAM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-4-yl)ethanone, also known as 4-Methylindole-3-acetone, is an organic compound with the molecular formula C11H11NO . It is a solid form .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies. For instance, one study synthesized novel 3-substitue 2-methyl indole analogs . Another study mentioned the transition metal-catalyzed cyclization reactions of unsaturated substrates as a powerful tool for constructing indole rings .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . The molecular weight is 173.21 g/mol .


Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Physical And Chemical Properties Analysis

This compound is a solid form . Its molecular weight is 173.21 g/mol . The density is predicted to be 1.09±0.1 g/cm3 , and the boiling point is predicted to be 320.1±15.0 °C .

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of 1H-Indole derivatives, including structures related to 1-(1-Methyl-1H-indol-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial activities. These derivatives demonstrated significant antibacterial and antifungal activities against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli. The study highlights the potential of these compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory and Analgesic Properties

Another research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds for evaluating their in vivo analgesic and anti-inflammatory activities. The study involved computational studies on the COX-2 enzyme and revealed that some of these derivatives have potent anti-inflammatory and analgesic effects, indicating their potential in developing nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Synthesis and Structural Evaluation

A study reported the synthesis and crystal structures of substituted indole derivatives, showcasing the methods of obtaining these compounds through Diels-Alder cycloaddition followed by cyclization. The structural analysis indicated potential applications in material science and molecular engineering (Acta Chimica Slovenica, 2016).

Antimicrobial Activity of Novel Indole Derivatives

Research into novel indole-based 1,3,4-oxadiazoles demonstrated their antimicrobial efficacy. These compounds, derived from (1H-indol-3-ylmethoxy)-acetic acid, showed potential in addressing antibiotic resistance by exhibiting antibacterial and antifungal activities (International Journal of Biomedical Research, 2014).

Bioactive Molecule Synthesis

The synthesis of novel chalcone derivatives involving 1-(thiophen-2yl)ethanone and substituted 1H-indole-3-carbaldehyde resulted in compounds with significant anti-oxidant and anti-microbial activities. This study underscores the role of these derivatives in developing new therapeutic agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. The precautionary statements include P301 + P310 - P305 + P351 + P338 .

Mechanism of Action

Target of Action

Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting potential targets could be cellular components involved in cell proliferation.

Mode of Action

It’s worth noting that indole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Given the antiproliferative activities observed in similar indole derivatives , it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been predicted and studied , suggesting that this compound may have comparable characteristics.

Result of Action

Similar indole derivatives have demonstrated antiproliferative activities against various cancer cell lines , suggesting that this compound may also exhibit similar effects.

properties

IUPAC Name

1-(1-methylindol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMTUNMRMQBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CN(C2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566592
Record name 1-(1-Methyl-1H-indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120160-29-4
Record name 1-(1-Methyl-1H-indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the same procedure for 1-quinolin-4-yl-ethanone from 1-(1-Methyl-1H-indol-4-yl)-ethanol (3.0 g, 17 mmol), manganese oxide (8.69 g, 100 mmol, Aldrich) and dichloromethane (50 mL). The crude title compound was obtained in form as yellow oil in 98% yield (2.9 g, 16.7 mmol).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl lithium (1.59M solution in ether; 13.8 ml) was added dropwise to a stirred cold (-65° to -55°) solution of 1-methyl-1H-indole-4-carboxylic acid (1.75 g) in dry THF (50 ml) under nitrogen and stirring was continued while the mixture warmed to 0° over 2 h. The reaction was then quenched with saturated ammonium chloride solution (50 ml) and the layers were separated. The aqueous layer was further extracted with dichloromethane (2×50 ml) and the combined organic layers were washed with brine (2×50 ml), dried and evaporated in vacuo. The residual solid (1.8 g) was purified by FCC eluting with dichloromethane to give the title compound (1.6 g), m.p. 63°-64°.
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